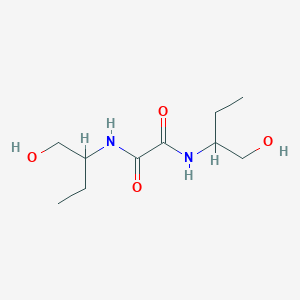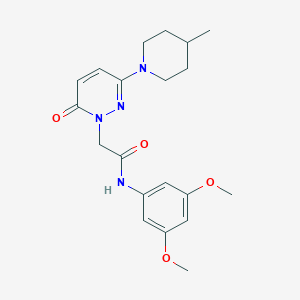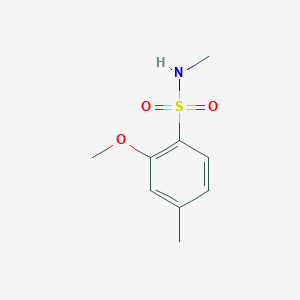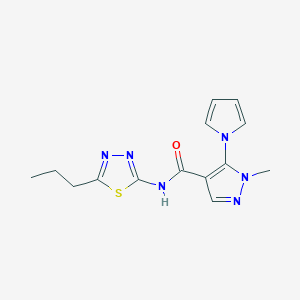![molecular formula C14H16ClF3N2O B4503685 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4503685.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H16ClF3N2O and its molecular weight is 320.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0903253 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glycine Transporter Inhibition
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide and related compounds have been explored for their role in inhibiting glycine transporters. These compounds, such as the structurally diverse back-up compound identified for potent glycine transporter 1 (GlyT1) inhibition, have shown promising results in increasing cerebrospinal fluid concentration of glycine in rats, indicating their potential application in central nervous system disorders (Yamamoto et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Compounds derived from piperidine-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolic breakdown of epoxyeicosatrienoic acids (EETs). These inhibitors have been optimized for high potency, selectivity, and oral exposure, showcasing the utility of such compounds in studying various disease models related to the sEH pathway (Thalji et al., 2013).
Transcription Factor Inhibition
Research on this compound derivatives has led to the identification of compounds that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These inhibitors have undergone structural-activity relationship studies to improve oral bioavailability and have been tested for cell-based activity, fitting within Lipinski's rule of 5 for potential drug-likeness (Palanki et al., 2000).
Acetylcholinesterase Inhibition
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the primary chemical structure , have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds indicate the potential for development as antidementia agents, with specific derivatives showing significant selectivity and potency in inhibiting AChE (Sugimoto et al., 1990).
Neuroinflammation Imaging
The development of ligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R) has been explored using piperidine derivatives. These studies aim to target neuroinflammation imaging, an important aspect in neurodegenerative diseases research. The specific ligands have shown promise in differentiating neuroinflammatory changes in animal models, demonstrating the applicability of such compounds in neuroscientific research (Lee et al., 2022).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c1-20-6-4-9(5-7-20)13(21)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQLYNLEYPLEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4503613.png)
![N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4503620.png)
![N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4503638.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide](/img/structure/B4503640.png)
![methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4503646.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4503663.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4503678.png)


![N~1~-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503697.png)
![4-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4503703.png)
![2-(4-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4503706.png)


